molecular formula C17H11Cl2N3O3S B2798384 N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 304677-12-1

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No. B2798384
M. Wt: 408.25
InChI Key: IYVLSCPUVJOQGP-UHFFFAOYSA-N
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Description

“N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide” is a chemical compound with the linear formula C17H11Cl2N3O3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of azoles and aminoazoles with a 3,4-dichlorobenzyl moiety attached to a ring nitrogen atom was synthesized via reaction of the parent systems with 3,4-dichlorobenzyl chloride .

Scientific Research Applications

Antibacterial Agents

Scientific Field

Microbiology Application Summary: This compound has been explored for its potential as an antibacterial agent. Its structural features suggest it could interfere with bacterial cell wall synthesis or protein function. Methods of Application:

  • Some derivatives have shown inhibitory effects against specific bacterial strains, indicating potential for development into antibacterial drugs .

Photodynamic Therapy

Scientific Field

Biomedical Engineering Application Summary: The nitro group in the compound indicates potential use in photodynamic therapy as a photosensitizer to target and destroy cancer cells. Methods of Application:

The applications mentioned above are based on the chemical structure and known reactivity patterns of “N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide”. It’s important to note that while these applications are theoretically plausible, actual use in these areas may require further empirical research and validation to confirm efficacy and safety .

Sigma Receptor Research

Scientific Field

Neuropharmacology Application Summary: This compound has been investigated for its affinity towards sigma-1 and sigma-2 receptors, which are involved in several neurological processes. Methods of Application:

  • Some representatives have shown affinity towards sigma receptors, which could be significant for developing treatments for neurological disorders .

Antifungal Agents

Scientific Field

Mycology Application Summary: The compound’s chemical structure indicates potential use as an antifungal agent. Methods of Application:

These applications are speculative and based on the structural analysis and known chemical properties of the compound. Actual research and development efforts are necessary to explore these potential uses and to validate their effectiveness and safety .

properties

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O3S/c18-13-6-5-10(8-14(13)19)7-11-9-20-17(26-11)21-16(23)12-3-1-2-4-15(12)22(24)25/h1-6,8-9H,7H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVLSCPUVJOQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide

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